

solubility of m-PEG1000-CH₂COOH in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG1000-CH₂COOH

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An In-depth Technical Guide to the Solubility of **m-PEG1000-CH₂COOH** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methoxy(polyethylene glycol) acetic acid with an average molecular weight of 1000 g/mol (**m-PEG1000-CH₂COOH**). Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a thorough qualitative understanding, semi-quantitative data where available, and detailed experimental protocols to enable researchers to determine solubility in their specific solvent systems.

Introduction to m-PEG1000-CH₂COOH

m-PEG1000-CH₂COOH is a monofunctional polyethylene glycol (PEG) derivative, capped with a methoxy group at one end and functionalized with a carboxylic acid group at the other. The PEG backbone imparts hydrophilicity and biocompatibility, while the terminal carboxylic acid allows for covalent conjugation to amine-containing molecules such as proteins, peptides, and nanoparticles. Understanding its solubility is critical for its application in bioconjugation, drug delivery, and surface modification, as these processes are often conducted in a variety of aqueous and organic media.

Solubility Profile of m-PEG1000-CH₂COOH

The solubility of PEG derivatives is influenced by several factors, including the molecular weight of the PEG chain, the nature of the end groups, the polarity of the solvent, and the temperature. For **m-PEG1000-CH₂COOH**, the hydrophilic PEG chain dominates its solubility characteristics, but the terminal carboxylic acid can also play a role, particularly in solvents capable of hydrogen bonding.

Qualitative Solubility

Based on technical data sheets and general literature on PEG derivatives, the solubility of **m-PEG1000-CH₂COOH** in common organic solvents can be summarized as follows.

Table 1: Qualitative Solubility of **m-PEG1000-CH₂COOH** in Various Solvents

Solvent Class	Solvent Examples	Solubility
Highly Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble[1][2][3]
Dimethylformamide (DMF)	Soluble[1][2][3]	
Chlorinated Solvents	Dichloromethane (DCM)	Soluble[1][2][3]
Chloroform	Soluble[1][2]	
Polar Protic	Water	Soluble[1][3][4]
Methanol, Ethanol	Less Soluble (Solubility may increase with heating)[4][5][6]	
Aromatic Hydrocarbons	Toluene	Less Soluble (Solubility may increase with heating)[1][2]
Ethers	Diethyl Ether	Insoluble[1]
Aliphatic Hydrocarbons	Hexane, Heptane	Insoluble[5][7]

Semi-Quantitative Solubility Data

Precise, high-quality quantitative solubility data for **m-PEG1000-CH₂COOH** is not widely published. However, some manufacturers provide lower-limit estimates.

Table 2: Semi-Quantitative Solubility of m-PEG-COOH (MW 1000)

Solvent	Reported Solubility (at ambient temperature)	Source
Water	> 10 mg/mL	Nanocs[8]
Chloroform	> 10 mg/mL	Nanocs[8]
DMSO	> 10 mg/mL	Nanocs[8]

Note: These values indicate that at least 10 mg of the substance can be dissolved in 1 mL of the solvent, but the saturation point may be significantly higher.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for **m-PEG1000-CH₂COOH** in a specific solvent, a systematic experimental approach is required. The following protocol outlines a standard method for determining solubility.

Materials and Equipment

- **m-PEG1000-CH₂COOH**
- Selected organic solvent(s) (high purity)
- Analytical balance
- Vials with screw caps
- Vortex mixer
- Magnetic stirrer and stir bars
- Temperature-controlled shaker or water bath
- Centrifuge
- Filtration apparatus (e.g., syringe filters with appropriate membrane)

- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

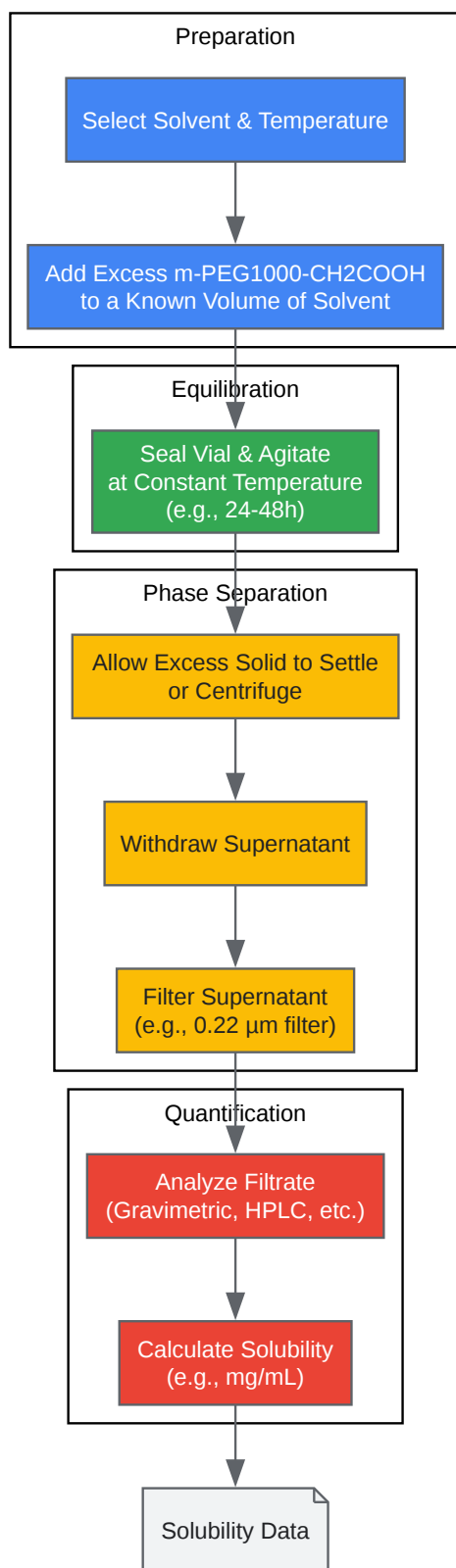
Procedure

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **m-PEG1000-CH₂COOH** to a known volume of the selected solvent in a sealed vial. The goal is to have undissolved solid remaining after equilibration.
 - Tightly cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the polymer.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
 - Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.
- Sample Collection and Filtration:
 - Carefully withdraw an aliquot of the supernatant using a pipette.
 - Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.
- Quantification:

- Gravimetric Analysis: Accurately weigh a known volume of the clear filtrate into a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven). Weigh the dish with the dried residue. The difference in weight gives the mass of the dissolved **m-PEG1000-CH₂COOH**.
- Chromatographic Analysis (e.g., HPLC): If a suitable analytical method is available, dilute the filtrate to a known concentration and quantify the amount of **m-PEG1000-CH₂COOH** against a standard curve.
- Calculation of Solubility:
 - Express the solubility in desired units, such as mg/mL, g/L, or as a weight percentage.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of **m-PEG1000-CH₂COOH**.



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Caption: Workflow for determining polymer solubility.

Conclusion

While a definitive quantitative dataset for the solubility of **m-PEG1000-CH₂COOH** in all common organic solvents is not readily available, a strong qualitative and semi-quantitative understanding can be derived from existing literature and manufacturer data. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. The solubility profile indicates high solubility in polar aprotic and chlorinated solvents, and lower solubility in alcohols and non-polar hydrocarbons, which is a critical consideration for the design of bioconjugation reactions and formulation development.

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- To cite this document: BenchChem. [solubility of m-PEG1000-CH₂COOH in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045203#solubility-of-m-peg1000-ch2cooh-in-organic-solvents]

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